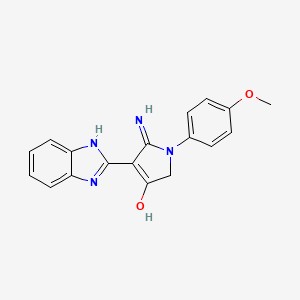

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

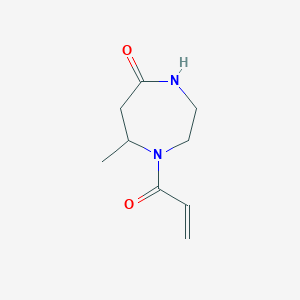

The compound "5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one" is a complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups such as the amino group, benzodiazole moiety, methoxyphenyl group, and the dihydro-pyrrolone core. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves cascade reactions or heterocyclization. For instance, methyl 4-aminopyrrole-2-carboxylates can be synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, facilitated by a FeCl2/Et3N binary catalytic system . Similarly, 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles can be synthesized through the heterocyclization of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines . These methods highlight the potential for chemoselective synthesis routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized by the presence of hydrogen bonding and specific dihedral angles between rings. For example, a second monoclinic polymorph of a pyrazolone derivative exhibits intramolecular O—H∙∙∙N and C—H∙∙∙O hydrogen bonds, as well as specific dihedral angles between the benzene and phenyl rings and the pyrazolone ring . These structural features are important as they can influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions to form new heterocyclic systems. For instance, a thiazolopyrimidine derivative was synthesized and then transformed into related fused heterocyclic systems, demonstrating the versatility of pyrrole-based compounds in forming complex structures . This suggests that the compound "this compound" could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For example, the presence of hydrogen-bonded chains and aggregates in certain pyrazole derivatives affects their solid-state properties . Additionally, the introduction of substituents such as methoxy groups can impact the solubility and reactivity of these compounds . Therefore, the specific substituents present in "this compound" would be expected to play a significant role in determining its properties.

Applications De Recherche Scientifique

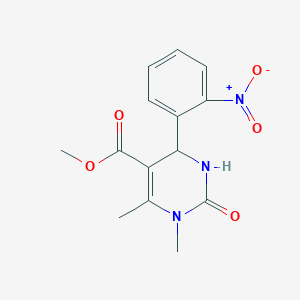

Chemistry and Properties

The chemistry and properties of compounds similar to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one have been a subject of interest due to their versatile applications in various branches of chemistry. Specifically, compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) exhibit significant chemical diversity and biological activities. These include spectroscopic properties, structural configurations, magnetic characteristics, and biological and electrochemical activities. Such investigations aim to fill gaps in knowledge and explore the potential of unknown analogues of this compound class (Boča, Jameson, & Linert, 2011).

Biological Activity and Applications

The exploration of heterocyclic compounds, including this compound, has been crucial in the discovery of new therapeutic agents. Such compounds often exhibit a broad spectrum of biological activities, making them potential candidates for drug development against various diseases. For instance, 2,3-benzodiazepines and their analogues, including those fused with five-membered nitrogen heterocycles, have been synthesized and shown to possess significant biological efficacy. This includes potential anti-cancer, antimicrobial, and CNS activity, highlighting the importance of these compounds in medicinal chemistry (Földesi, Volk, & Milen, 2018).

Synthesis and Chemical Transformations

Efficient synthesis and transformation processes for compounds similar to this compound have been a focus to access a wide range of biologically active molecules. These processes include the development of novel synthetic routes, which are essential for producing complex molecules with potential pharmacological applications. Such endeavors facilitate the exploration of their utility in various domains of chemical and pharmaceutical research, aiming to develop new therapeutic agents with improved efficacy and safety profiles (Gomaa & Ali, 2020).

Propriétés

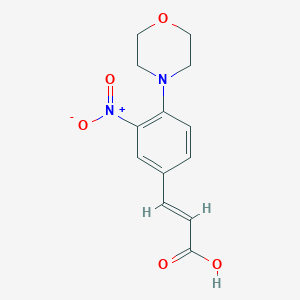

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-24-12-8-6-11(7-9-12)22-10-15(23)16(17(22)19)18-20-13-4-2-3-5-14(13)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBOXVRJQWTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclooctyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2563973.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)

![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

![N-[(2-Chloro-1-benzofuran-3-yl)methyl]prop-2-enamide](/img/structure/B2563989.png)

![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)